molecular formula C13H9N3 B3359909 5-Phenylpyrido[2,3-d]pyridazine CAS No. 87987-97-1

5-Phenylpyrido[2,3-d]pyridazine

Cat. No.: B3359909
CAS No.: 87987-97-1
M. Wt: 207.23 g/mol
InChI Key: UKGBPDOEAMMMSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenylpyrido[2,3-d]pyridazine is a chemical compound based on the privileged pyridopyridazine scaffold, a class of nitrogen-containing heterocycles of significant interest in medicinal chemistry and drug discovery . This structure is a fused bicyclic system that incorporates features known to contribute to diverse pharmacological activities, making it a valuable building block for developing new therapeutic agents. While research on the specific 5-phenyl derivative is ongoing, the broader pyrido[2,3-d]pyridazine scaffold has been identified as a promising core structure in early-stage research. Recent studies have explored novel pyrido[2,3-d]pyridazine-2,8-dione derivatives for their anti-inflammatory activity in vivo. One such derivative demonstrated significant efficacy in an ear edema model, with studies suggesting a mechanism of action involving the dual inhibition of cyclooxygenase (COX-1 and COX-2) enzymes . This highlights the scaffold's potential for investigation in modulating inflammatory pathways. Furthermore, structurally related heterocycles, such as pyrido[2,3-d]pyrimidines, are established in pharmaceutical research, targeting key enzymes including dihydrofolate reductase (DHFR) and various kinases . The presence of the phenyl substituent in the 5-position offers a site for further chemical modification, allowing researchers to fine-tune the compound's properties for structure-activity relationship (SAR) studies. This compound is intended for research applications only, including as a synthetic intermediate, a standard for analytical purposes, or a core structure for the development of novel bioactive molecules. Intended Use : For Research Use Only. Not for use in diagnostic, therapeutic, or veterinary procedures.

Properties

IUPAC Name

5-phenylpyrido[2,3-d]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3/c1-2-5-10(6-3-1)13-11-7-4-8-14-12(11)9-15-16-13/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGBPDOEAMMMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=NC3=CN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90526406
Record name 5-Phenylpyrido[2,3-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90526406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87987-97-1
Record name 5-Phenylpyrido[2,3-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90526406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpyrido[2,3-d]pyridazine typically involves the reaction of picolinic acid anhydride with dry benzene under Friedel-Crafts conditions to yield 3-benzoyl picolinic acid. This intermediate is then reacted with hydrazine hydrate in boiling n-butanol to form this compound-8(7H)-one . Further reactions with various reagents can lead to different derivatives of this compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through controlled reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Phenylpyrido[2,3-d]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can introduce various functional groups onto the phenyl or pyridazine rings .

Scientific Research Applications

Medicinal Chemistry

5-Phenylpyrido[2,3-d]pyridazine derivatives have been investigated for their antimicrobial and anticancer properties. The compound's structure allows for modifications that enhance biological activity against various pathogens and cancer cell lines.

  • Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant activity against opportunistic infections such as those caused by Pneumocystis jirovecii and Toxoplasma gondii. A series of pyrido[2,3-d]pyrimidine derivatives were designed as selective inhibitors of dihydrofolate reductase (DHFR), demonstrating promising results in inhibiting these pathogens .
  • Anticancer Properties : Recent studies have focused on designing pyrido[2,3-d]pyrimidine derivatives that target the epidermal growth factor receptor (EGFR). These compounds have shown potent inhibitory effects on tumor cell lines, including lung (A-549), prostate (PC-3), colon (HCT-116), and breast cancer (MCF-7) cells. For instance, a new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives demonstrated significant anticancer activity with IC50 values comparable to established drugs like doxorubicin .

Agrochemicals

The compound has been explored for its potential as a herbicide . Pyrido[2,3-d]pyridazine derivatives have shown efficacy against both dicotyledonous and monocotyledonous weeds. These compounds can be applied pre-emergence or post-emergence to control weed growth effectively. Their herbicidal properties are attributed to their ability to interfere with specific biochemical pathways in plants .

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its structure allows for various reactions that can yield new derivatives with enhanced or novel properties. For example, one-pot three-component reactions involving aldehydes and acyl acetonitriles have been employed to create fused pyridine derivatives efficiently .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of newly synthesized pyrido[2,3-d]pyrimidin-4(3H)-one derivatives against multiple cancer cell lines. The results indicated that several compounds exhibited over 70% inhibition at 100 µM concentration during preliminary screenings. Subsequent IC50 screenings revealed compounds with significant potency against specific cancer types .

Case Study 2: Antimicrobial Inhibition

In another study focusing on DHFR inhibitors derived from pyrido[2,3-d]pyrimidines, researchers synthesized several analogs that showed selective inhibition against microbial DHFR compared to human DHFR. The selectivity ratios ranged significantly, highlighting the potential for developing targeted therapies against opportunistic infections in immunocompromised patients .

Mechanism of Action

The mechanism of action of 5-Phenylpyrido[2,3-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, some derivatives inhibit calcium ion influx, which is crucial for platelet aggregation. This inhibition can lead to anti-inflammatory and antiplatelet effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural Isomers: Pyrido[2,3-c]pyridazine vs. Pyrido[3,4-d]pyridazine

  • Pyrido[2,3-c]pyridazine (e.g., 6,7-dihydro-5H-pyrido[2,3-c]pyridazine derivatives): These isomers differ in nitrogen atom positioning, leading to distinct electronic profiles. Patent data highlight their role as Bcl-xL inhibitors for cancer therapy, with substituents like benzyl or methyl groups enhancing pro-apoptotic activity .
  • Pyrido[3,4-d]pyridazine ("6-azaphthalazine"): This isomer exhibits unique reactivity in [4+2] cycloaddition reactions, forming cycloalkene-fused isoquinolines, unlike its [2,3-d] counterpart. Such reactivity is attributed to electron distribution variations in the fused ring system .

Key Comparison :

Property 5-Phenylpyrido[2,3-d]pyridazine Pyrido[2,3-c]pyridazine Pyrido[3,4-d]pyridazine
Nitrogen Position 2,3-d fusion 2,3-c fusion 3,4-d fusion
Biological Activity CNS ligands (GABA receptors) Bcl-xL inhibition Cycloaddition reactivity
Synthetic Utility Antihypertensive agents Anticancer leads Isoquinoline synthesis

Fused-Ring Derivatives: Thieno[2,3-d]pyridazine vs. Pyrido[2,3-d]pyridazine

  • Thieno[2,3-d]pyridazine: Replacing the pyridine ring with thiophene introduces sulfur, altering electronic properties and solubility. Derivatives like 4-oxo-5-phenylthieno[2,3-d]pyridazine-7-carbonyl azide exhibit distinct fragmentation patterns in mass spectrometry (e.g., m/z = 189 for pyridazine cleavage) compared to purely nitrogenous analogs .
  • This compound : The absence of sulfur enhances π-π stacking in receptor binding, as seen in GABAA ligands (Ki = 100 nM for α2/α3/α5 subunits) .

Key Comparison :

Property This compound Thieno[2,3-d]pyridazine
Heteroatom Composition N, N N, S
Fragmentation (MS) Limited pyridazine cleavage Dominant m/z = 189
Bioactivity CNS targeting Antihistaminic (e.g., 13a-c)

Substituent Variations: Phenyl vs. Methylthio Groups

  • It is primarily studied for its molecular weight (C8H7N3S, MW = 177) and spectral properties .
  • This compound : The phenyl group enhances hydrophobic interactions, critical for diuretic and antihypertensive activities (e.g., Endralazine, 5x potency over Hydralazine) .

Key Comparison :

Substituent Electronic Effect Bioactivity Example Reference
Phenyl Electron-withdrawing Antihypertensive (Endralazine)
Methylthio Electron-donating Spectral studies

Pharmacological Profiles: Pyridopyridazines in Drug Development

  • GABAA Receptor Ligands : this compound derivatives (e.g., Compound 10) exhibit high affinity (Ki = 100 nM) for α2/α3/α5 subunits, surpassing pyrido[2,3-c]pyridazine analogs .
  • Anticancer Agents : Pyrido[2,3-c]pyridazines (e.g., Bcl-xL inhibitors) show pro-apoptotic activity, while 5-phenyl derivatives are less explored in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-phenylpyrido[2,3-d]pyridazine, and how can structural confirmation be achieved?

  • Methodology : A four-step metal-free synthesis starting from methyl ketones has been reported, yielding 7-substituted derivatives (e.g., alkyl, aryl, or heteroaryl groups) in 65–92% yields. Key steps include condensation with hydrazine hydrate followed by cyclization in acidic media . Structural confirmation is typically performed via tandem mass spectrometry (MS/MS), which identifies characteristic fragmentation patterns such as loss of phenyl groups or pyridazine ring cleavage .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodology :

  • UV-Vis Spectroscopy : Calculated electronic spectra using the Pariser-Parr-Pople (PPP) method align with experimental data, showing absorption maxima at 320–350 nm due to π→π* transitions .
  • Mass Spectrometry : MS/MS fragmentation reveals diagnostic ions, such as [M–Ph]+ and [M–C3H3N2]+, critical for distinguishing annulation isomers .
  • NMR : 1^1H and 13^13C NMR resolve substituent effects on chemical shifts, particularly for protons adjacent to nitrogen atoms in the pyridazine ring .

Advanced Research Questions

Q. How do electronic properties influence the reactivity of this compound in cycloaddition reactions?

  • Methodology : The LUMO energy of pyrido[2,3-d]pyridazine (–1.122 eV) determines its reactivity as an electron-deficient diene. For example, in [4+2] cycloadditions with enamines, the reaction proceeds at 110°C in 1,4-dioxane under argon, yielding cycloalkene-fused isoquinolines. Computational studies (AM1 method) guide solvent and temperature selection to optimize reaction rates .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Case Study : Derivatives exhibit varying cytotoxicity (IC50: 20–100 μM) against cancer cell lines (e.g., A549). To reconcile discrepancies:

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., –CF3) to enhance binding to KRAS G12C, a target in lung and colorectal cancers .
  • Assay Conditions : Standardize cell culture protocols (e.g., incubation time, serum concentration) to minimize variability in IC50 measurements .

Q. How can computational modeling predict the pharmacological potential of this compound derivatives?

  • Methodology :

  • Docking Simulations : Molecular docking with GABA receptors identifies key interactions (e.g., hydrogen bonding with Arg112 and hydrophobic contacts with Phe200) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with herbicidal activity to prioritize derivatives for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Phenylpyrido[2,3-d]pyridazine
Reactant of Route 2
5-Phenylpyrido[2,3-d]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.